N-(cyclohexylmethyl)-3-methoxybenzamide
Description
N-(cyclohexylmethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a cyclohexylmethylamine moiety.
Key physicochemical properties inferred from analogs include:
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUGHUNJSIURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares N-(cyclohexylmethyl)-3-methoxybenzamide with key analogs:
Key Observations :
- Lipophilicity : The cyclohexylmethyl group provides moderate lipophilicity (logP ~2.5), lower than bromobenzothiazole (logP 4.68) but higher than unsubstituted benzamides.
- Hydrogen Bonding : The 3-methoxy group enhances hydrogen-bond acceptor capacity, critical for target binding (e.g., poly(ADP-ribose) polymerase inhibition in ) .
Enzyme Inhibition
- 3-Methoxybenzamide (parent compound): Potently inhibits poly(ADP-ribose) synthesis (IC₅₀ ~5 mM) and causes nucleotide depletion in cells, unlike 3-aminobenzamide or 3-acetylaminobenzamide .
- This compound : The cyclohexylmethyl group may reduce off-target effects by modulating solubility and membrane permeability.
Receptor Targeting
- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Exhibits sub-nanomolar affinity for dopamine D4 receptors (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . This highlights the importance of the piperazine-chlorophenyl motif for receptor specificity.
- This compound : Likely lacks piperazine-driven receptor affinity but may target lipid-binding proteins or enzymes due to its hydrophobic substituent.
Crystallographic and Structural Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
